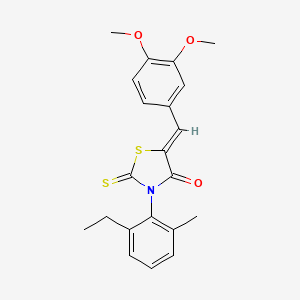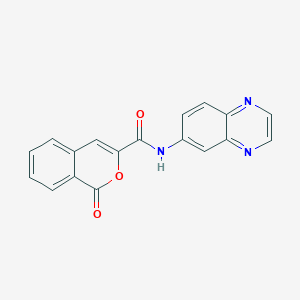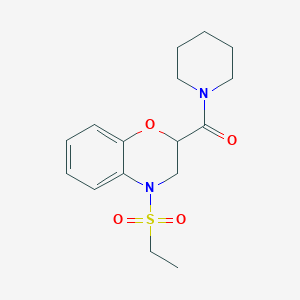![molecular formula C16H9F3N4O2S B4627966 10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4627966.png)
10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, involves Combes-type reactions of acyl pyruvates with electron-rich amino heterocycles followed by ester hydrolysis. These compounds can undergo standard transformations such as amide coupling and esterification, indicating a versatile synthetic framework applicable to our compound of interest (Volochnyuk et al., 2010). Another approach describes the general synthesis of pyrido[1,2-a]thieno[3,4-d]pyrimidines, providing a foundation for synthesizing similar structures by condensing different starting materials (Connor et al., 1982).
Molecular Structure Analysis
The molecular structure of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines and related compounds can be elucidated through various synthetic routes and characterizations. Compounds like ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylates have been synthesized and screened for anticancer activity, indicating the importance of structural analysis in understanding biological activity (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of related pyridopyrazolopyrimidine derivatives involves interactions with different active methylene compounds to afford various derivatives, showcasing the compound's ability to participate in diverse chemical reactions (Rateb, 2014). Additionally, the synthesis of new pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones further exemplifies the compound's versatility in undergoing functional transformations (Wu et al., 2006).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure and synthesis pathways. While specific data on the physical properties of "10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid" were not found, understanding the synthesis and structural analyses provides insight into its potential solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from related compounds. For example, pyrazolo[1,5-a]pyrimidines and their derivatives exhibit a range of biological activities, indicating that the chemical properties of our compound of interest may also lend themselves to significant biological relevance (Hassan et al., 2017).
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
This compound is part of a broader category of fused pyridine carboxylic acids, which are generated through reactions such as the Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. These compounds, including the specific chemical structure , demonstrate potential for undergoing standard combinatorial transformations like amide coupling and esterification. Such chemical versatility indicates their importance in synthetic chemistry for generating diverse molecular libraries for further biological evaluation (Volochnyuk et al., 2010).
Antimicrobial Evaluation
Derivatives similar to the specified compound, particularly thienopyridine, pyrazolopyridine, and pyridothienopyrimidine, have been synthesized and evaluated for antimicrobial activities. These studies provide a framework for assessing the antimicrobial potential of the compound , highlighting the relevance of such molecular scaffolds in developing new antimicrobial agents (Rateb et al., 2011).
Synthetic Methodology Development
The compound exemplifies the synthetic achievements in creating fused heterocyclic systems that are of interest for their potential pharmacological activities. Research into efficient synthetic routes for such compounds, including microwave-assisted synthesis techniques, offers valuable insights into developing novel heterocycles incorporating trifluoromethyl groups, which are often significant in medicinal chemistry (Shaaban, 2008).
Propriétés
IUPAC Name |
13-methyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4O2S/c1-7-5-11(16(17,18)19)21-13-12(7)14-20-8(10-3-2-4-26-10)6-9(15(24)25)23(14)22-13/h2-6H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWIYZNJRXQNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC=CS4)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-A]pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)
![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
methanone](/img/structure/B4627906.png)
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)
![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)

